5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling.
Final Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cycloaddition: The triazole ring can undergo further cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Cycloaddition: Azides and alkynes are typical reagents for cycloaddition reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Cycloaddition: New triazole derivatives with additional rings or functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole and oxazole rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole and oxazole rings can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(3-chlorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3-bromophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3-methylphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-N-(3-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms are known to enhance the biological activity and metabolic stability of compounds. This makes the compound potentially more effective and longer-lasting compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H19FN6O3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H19FN6O3/c1-12-16(25-21(31-12)15-8-3-4-9-17(15)30-2)11-28-19(23)18(26-27-28)20(29)24-14-7-5-6-13(22)10-14/h3-10H,11,23H2,1-2H3,(H,24,29) |
InChI Key |
XAXSWDVVPSWBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)F)N |
Origin of Product |
United States |
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